Glaucoside H
Description
Glaucoside H is a C-21 steroidal glycoside primarily isolated from plants of the genus Cynanchum, such as Cynanchum atratum (白薇) and Cynanchum glaucescens (芫花叶白前). Structurally, it consists of a steroidal aglycone (glaucogenin) linked to oligosaccharide chains, typically comprising cymarose and glucose units . Its isolation involves ethanol extraction followed by chromatographic purification using silica gel, Sephadex LH-20, and reverse-phase columns .
For instance, it enhances myocardial contraction and reduces heart rate in vitro . It is also enriched in traditional Chinese medicinal formulations like 杜蛭丸 and 女金丸, where it contributes to their therapeutic efficacy .
Properties
CAS No. |
87741-80-8 |
|---|---|
Molecular Formula |
C47H72O20 |
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(4S,5R,7R,8R,13S,16S,19R,22R)-7-hydroxy-8-[(2R,4R,5S,6S)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C47H72O20/c1-20-41(65-36-15-31(56-7)43(22(3)61-36)67-45-40(53)39(52)38(51)32(17-48)64-45)27(49)13-34(59-20)66-42-21(2)60-35(14-30(42)55-6)62-29-12-24-9-10-25-26(46(24,4)16-28(29)50)11-8-23-18-57-47(5)37(23)33(19-58-47)63-44(25)54/h9,18,20-22,25-43,45,48-53H,8,10-17,19H2,1-7H3/t20-,21+,22+,25+,26+,27+,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39+,40-,41-,42+,43+,45+,46+,47+/m1/s1 |
InChI Key |
PNOYMYGRNNZTRO-OVMCULIESA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3CC4=CCC5C(C4(CC3O)C)CCC6=COC7(C6C(CO7)OC5=O)C)C)O)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H](C[C@H]2OC)O[C@@H]3CC4=CC[C@H]5[C@@H]([C@]4(C[C@H]3O)C)CCC6=CO[C@@]7([C@H]6[C@@H](CO7)OC5=O)C)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3CC4=CCC5C(C4(CC3O)C)CCC6=COC7(C6C(CO7)OC5=O)C)C)O)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC |
Synonyms |
glaucoside H |
Origin of Product |
United States |
Comparison with Similar Compounds
Glaucoside H belongs to a broader class of C-21 steroidal glycosides, which share structural motifs but differ in aglycone configurations, sugar units, and bioactivities. Below is a detailed comparison with key analogs:
Structural Comparison

Key Observations :
- Aglycone Variations : this compound and A share the same aglycone (glaucogenin A), whereas Glaucoside C and Cynatratoside A derive from distinct aglycones, altering their hydrophobicity and binding affinities .
- Sugar Chain Complexity : this compound’s tetra-saccharide chain (including glucose) enhances solubility compared to Glaucoside A’s tri-saccharide structure .
Pharmacological Activity Comparison
Key Observations :
- Cytotoxicity : Glaucoside C exhibits stronger activity against breast cancer cells (MCF-7) than this compound, possibly due to its unique aglycone-sugar interplay .
- Cardioactivity : this compound’s effect on heart muscle distinguishes it from analogs like Cynatratoside A, which lack this property .
Functional Roles in Traditional Medicine
Q & A
Q. What methodologies are recommended for isolating Glaucoside H from natural sources?
To isolate this compound, employ a combination of solvent extraction (e.g., ethanol/water mixtures for polar glycosides) and chromatographic techniques. Fractionate crude extracts using column chromatography (silica gel or Sephadex LH-20) and confirm purity via HPLC with UV/ELSD detection . For structural analogs like alkyl glucosides, reverse-phase HPLC has proven effective in separating glycosides with similar polarities . Validate isolated compounds using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
Use a multi-technique approach:
- NMR spectroscopy : Assign proton and carbon signals to identify glycosidic linkages and aglycone moieties. Compare with published data for related glucosides (e.g., lauryl glucoside ).
- Mass spectrometry : Employ ESI-MS/MS to fragment the molecule and characterize sugar residues.
- X-ray crystallography (if crystalline): Resolve absolute configuration, critical for stereospecific bioactivity studies .
Q. How should researchers design in vitro assays to screen this compound’s bioactivity?
Adopt dose-response studies with appropriate controls:
- Cell-based assays : Use immortalized cell lines (e.g., HepG2 for hepatoprotective studies) and measure viability via MTT assays. Include positive controls (e.g., silymarin for liver studies).
- Enzyme inhibition : Test against targets like α-glucosidase or cyclooxygenase-2, using kinetic assays to determine IC₅₀ values .
- Data normalization : Express activity relative to baseline (untreated cells/enzymes) and validate with triplicate runs .
Advanced Research Questions
Q. How can contradictions in pharmacological data for this compound be systematically resolved?
Contradictions often arise from variability in experimental conditions (e.g., cell lines, solvent systems). Address this by:
- Meta-analysis : Aggregate data from peer-reviewed studies (use PubMed/Google Scholar with search terms like "this compound AND [bioactivity]") and apply statistical tools (e.g., random-effects models) to identify trends .
- Replication studies : Standardize protocols (e.g., ISO guidelines for cytotoxicity assays) and control for confounding factors like endotoxin contamination .
- Sensitivity analysis : Test hypotheses using alternative models (e.g., primary cells vs. immortalized lines) to assess robustness .
Q. What strategies are effective for investigating this compound’s structure-activity relationships (SAR)?
- Comparative SAR : Synthesize analogs (e.g., varying alkyl chain lengths or sugar groups) and benchmark activity against the parent compound. For glucosides, chain length impacts surfactant properties and membrane interactions .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins. Validate with mutagenesis studies if targets are known .
- QSAR analysis : Develop quantitative models correlating structural descriptors (logP, polar surface area) with bioactivity data .
Q. How can researchers evaluate this compound’s synergistic effects in combination therapies?
- Experimental design : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, pair this compound with known antioxidants (e.g., ascorbic acid) and assess additive/synergistic effects .
- Mechanistic studies : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathways modulated by combination treatments .
- Statistical validation : Use Bliss independence or Chou-Talalay models to quantify synergy .
Q. What ethical and practical considerations apply to in vivo studies of this compound?
- Animal models : Follow ARRIVE guidelines for transparency. Select species relevant to the target pathology (e.g., diabetic mice for antidiabetic studies).
- Dose optimization : Conduct pilot studies to determine the maximum tolerated dose (MTD) and avoid toxicity confounders .
- Ethical compliance : Obtain approval from institutional review boards (IRBs) and adhere to the 3Rs (Replacement, Reduction, Refinement) .
Methodological Resources
- Literature reviews : Use Google Scholar advanced search operators (e.g.,
"this compound" AND (synthesis OR isolation)) to filter high-impact journals . - Data repositories : Deposit spectral data (NMR, MS) in public databases like PubChem or ChEMBL for reproducibility .
- Collaborative frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

